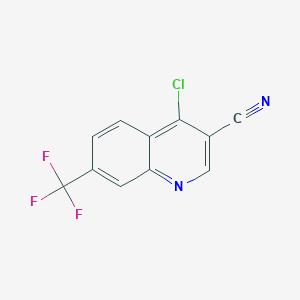

4-Chloro-7-(trifluoromethyl)quinoline-3-carbonitrile

Descripción general

Descripción

4-Chloro-7-(trifluoromethyl)quinoline-3-carbonitrile (CAS: 157301-81-0; synonyms: 4-chloro-7-(trifluoromethyl)-3-quinolinecarbonitrile, ZINC16697532) is a halogenated quinoline derivative with a trifluoromethyl (-CF₃) substituent at position 7, a chloro (-Cl) group at position 4, and a nitrile (-CN) group at position 3 . It is widely used as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its electron-deficient aromatic core, which enhances reactivity in cross-coupling reactions and nucleophilic substitutions . Its crystal structure and molecular conformation have been analyzed using crystallographic tools like SHELX and ORTEP-3, which are critical for understanding its stereoelectronic properties .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del clorhidrato de tigeciclina implica varios pasos, comenzando con la preparación de 9-amino minociclina. Este intermedio luego se hace reaccionar con un éster de triazina activo en presencia de N-metil-2-pirrolidona como solvente. La reacción se lleva a cabo a bajas temperaturas (0 °C a 5 °C) y luego se deja proceder a temperatura ambiente (20 °C a 30 °C) durante varias horas. El producto luego se precipita utilizando acetona y se purifica mediante cristalización .

Métodos de producción industrial

La producción industrial del clorhidrato de tigeciclina sigue rutas sintéticas similares, pero a mayor escala. El proceso implica estrictas medidas de control de calidad para garantizar la pureza y la eficacia del producto final. El uso de técnicas cromatográficas avanzadas es común en la purificación y cuantificación del clorhidrato de tigeciclina .

Análisis De Reacciones Químicas

Tipos de reacciones

El clorhidrato de tigeciclina se somete a varias reacciones químicas, incluida la oxidación, la reducción y la sustitución. Una reacción notable es su interacción con las enzimas monooxigenasas, que puede conducir a la hidroxilación de la tigeciclina .

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran el clorhidrato de tigeciclina incluyen agentes oxidantes, agentes reductores y varios solventes como N-metil-2-pirrolidona y acetona. Las condiciones de reacción generalmente implican temperaturas controladas y niveles de pH para garantizar las transformaciones químicas deseadas .

Principales productos formados

Los principales productos formados a partir de las reacciones del clorhidrato de tigeciclina incluyen derivados hidroxilados y otras formas modificadas que retienen la actividad antibacteriana. Estos productos a menudo se estudian para comprender el metabolismo del fármaco y los mecanismos de resistencia .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

Research has indicated that 4-Chloro-7-(trifluoromethyl)quinoline-3-carbonitrile exhibits significant anticancer activity. It has been shown to inhibit specific protein tyrosine kinases (PTKs), which are crucial in cell signaling pathways related to tumor growth and survival .

Antimicrobial Activity

The compound's structure allows it to disrupt cellular processes in microorganisms, making it a candidate for antimicrobial applications. Studies suggest its potential effectiveness against various bacterial strains, which could lead to new treatments for infections resistant to conventional antibiotics .

Pharmaceutical Intermediate

Due to its chemical properties, this compound serves as an intermediate in the synthesis of more complex pharmaceutical agents. Its ability to undergo further modifications enhances its utility in drug development .

Agrochemical Applications

This compound is being explored for use in agrochemicals. The trifluoromethyl group enhances the compound's lipophilicity, potentially improving the efficacy of pesticides and herbicides by increasing their absorption and retention in plant tissues.

Material Science

Dye-Sensitized Solar Cells (DSSCs)

The compound's ability to bind with metal centers allows it to be used in the development of dye complexes for dye-sensitized solar cells. These complexes can enhance the efficiency of solar energy conversion by improving light absorption and electron transfer processes .

Bioimaging and Sensors

The chloro substituent on the molecule provides a site for further chemical modifications, allowing it to be developed into bidentate ligands suitable for bioimaging and sensing applications. This capability is important for creating sensitive detection systems in biological research .

-

Inhibition of Protein Kinases

A study demonstrated that derivatives of this compound effectively inhibited EGF-R kinase, showing comparable activity to established inhibitors . This suggests potential applications in targeted cancer therapies. -

Antimicrobial Efficacy

In vitro tests revealed that this compound exhibited significant antimicrobial activity against multi-drug resistant bacteria, highlighting its potential as a new class of antibiotics. -

Application in DSSCs

Research into dye-sensitized solar cells showed that incorporating this compound into the dye formulation improved light absorption and overall efficiency compared to traditional dyes .

Mecanismo De Acción

El clorhidrato de tigeciclina ejerce sus efectos antibacterianos inhibiendo la síntesis de proteínas en las bacterias. Se une a la subunidad ribosómica 30S, bloqueando la entrada de moléculas de aminoacil-ARNt en el sitio A del ribosoma. Esto evita la incorporación de residuos de aminoácidos en las cadenas peptídicas en elongación, inhibiendo así el crecimiento bacteriano .

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogues

The compound’s structural and functional uniqueness is best understood through comparisons with quinoline derivatives sharing similar substitution patterns. Key analogues include:

Substitution at Position 7: Trifluoromethyl vs. Other Groups

Key Findings :

- The trifluoromethyl group in the parent compound confers superior thermal stability compared to bromo or methoxy analogues, as evidenced by differential scanning calorimetry (DSC) studies .

- Electron-withdrawing groups (e.g., -CF₃, -CN) at position 7 increase the electrophilicity of the C3 carbonitrile, enhancing reactivity in Suzuki-Miyaura couplings .

- 7-Bromo derivatives (e.g., 201b) exhibit higher synthetic yields (79%) due to the bromine atom’s favorable leaving-group properties in SNAr reactions .

Substitution at Position 3: Carbonitrile vs. Carboxylate

Key Findings :

Actividad Biológica

4-Chloro-7-(trifluoromethyl)quinoline-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, pharmacological applications, and relevant case studies.

- Chemical Formula : C10H5ClF3N

- Molecular Weight : 237.6 g/mol

- CAS Number : 143659-15-8

This compound belongs to the quinoline family, characterized by a bicyclic structure that includes a nitrogen atom. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

-

Antimicrobial Activity :

- The compound has demonstrated significant antibacterial properties against various strains of bacteria, including resistant strains. Its mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways essential for bacterial survival.

-

Antimalarial Activity :

- Research indicates that derivatives of this compound exhibit potent antiplasmodial activity against Plasmodium falciparum, particularly against chloroquine-resistant strains. The structure-activity relationship (SAR) studies highlight that modifications in the side chains can enhance efficacy against resistant strains, with some derivatives showing IC50 values in the nanomolar range .

-

Anticancer Properties :

- Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The compound's ability to modulate signaling pathways involved in cell growth and survival is under investigation.

Pharmacological Applications

The compound's diverse biological activities have led to its exploration in several therapeutic areas:

- Infectious Diseases : Its efficacy against resistant bacterial and parasitic infections positions it as a candidate for developing new antimicrobial agents.

- Cancer Therapy : Ongoing research aims to evaluate its potential as an anticancer drug, focusing on its mechanism of action and effectiveness in preclinical models.

Case Studies and Research Findings

-

Antimalarial Efficacy :

A study conducted on various derivatives of quinoline compounds revealed that those containing the trifluoromethyl group exhibited enhanced antimalarial activity compared to their non-fluorinated counterparts. For instance, one derivative showed an IC50 value of 9.79 nM against chloroquine-resistant P. falciparum strains, indicating a substantial increase in potency .Compound IC50 (nM) Activity Type Derivative A 9.79 Antimalarial Derivative B 11.16 Antimalarial Derivative C 5.46 Chloroquine -

Antibacterial Activity :

In vitro studies have demonstrated that this compound exhibits broad-spectrum antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. The compound's mechanism involves inhibition of protein synthesis and disruption of nucleic acid synthesis pathways.

Q & A

Basic Research Questions

Q. What are the common synthetic methodologies for preparing 4-Chloro-7-(trifluoromethyl)quinoline-3-carbonitrile?

- Methodological Answer : The compound is typically synthesized via multi-component reactions. For example, microwave-assisted reactions using methyl 2-cyanoacetate, aromatic aldehydes, and amines in ethanol with N-doped graphene quantum dots/CoFe₂O₄ nanocomposites as catalysts achieve high yields (~85–92%) under green conditions . Alternative routes involve AlCl₃-mediated C–C bond formation between 2-chloroquinoline-3-carbonitrile and indoles, avoiding the need for N-protection .

Table 1 : Example reaction conditions and yields

| Catalyst | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| N-GQDs/CoFe₂O₄ | Ethanol | 80°C (MW) | 85–92 | |

| AlCl₃ | DMF | 120°C | 70–80 |

Q. How is the molecular structure of this compound and its derivatives characterized?

- Methodological Answer : X-ray crystallography (e.g., SHELX software ) resolves spatial arrangements of substituents like chlorine and trifluoromethyl groups. Complementary techniques include ¹H/¹³C NMR for functional group verification, IR spectroscopy for hydroxyl/carbonyl identification, and mass spectrometry for molecular weight confirmation .

Advanced Research Questions

Q. What computational strategies predict the electronic and thermodynamic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms provides accurate thermochemical data. For example, Becke’s three-parameter functional predicts atomization energies with <3 kcal/mol deviation . The Colle-Salvetti correlation-energy formula, modified for gradient expansions, calculates electron density and kinetic energy to model reactivity .

Table 2 : Computational parameters for DFT studies

| Functional | Basis Set | Property Calculated | Error Margin | Reference |

|---|---|---|---|---|

| B3LYP | 6-31G(d) | Atomization Energy | ±2.4 kcal/mol | |

| Lee-Yang-Parr (LYP) | cc-pVTZ | Electron Density Profiles | <5% |

Q. How can regioselectivity challenges in synthesizing quinoline-3-carbonitrile derivatives be addressed?

- Methodological Answer : Reaction conditions (e.g., solvent polarity, temperature) influence regioselectivity. For instance, ethylation of Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate under basic conditions favors C-1 alkylation, while acidic conditions promote competing pathways, requiring careful optimization . Computational modeling of transition states (via DFT) identifies steric/electronic factors guiding selectivity .

Q. What mechanistic insights exist for the biological activity of quinoline-3-carbonitrile derivatives?

- Methodological Answer : Derivatives exhibit antiviral (e.g., anti-HIV-1) activity by inhibiting viral replication enzymes. For example, 4-(phenylamino)quinoline-3-carbonitrile derivatives disrupt reverse transcriptase binding, validated via enzyme inhibition assays . Antimicrobial screening against Gram-positive bacteria (MIC: 4–16 µg/mL) correlates with electron-withdrawing substituents enhancing membrane penetration .

Q. Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthetic yields or biological activities?

- Methodological Answer :

Replicate conditions : Ensure catalyst purity (e.g., N-GQDs/CoFe₂O₄ requires <5% oxide impurities ).

Characterize by-products : Use HPLC/MS to identify side products (e.g., tricyclic by-products in ethylation reactions ).

Validate biological assays : Standardize testing protocols (e.g., broth microdilution for antimicrobial activity ).

Q. Key Research Tools

Propiedades

IUPAC Name |

4-chloro-7-(trifluoromethyl)quinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H4ClF3N2/c12-10-6(4-16)5-17-9-3-7(11(13,14)15)1-2-8(9)10/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOFHTWFQIYUQSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C=C1C(F)(F)F)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H4ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650689 | |

| Record name | 4-Chloro-7-(trifluoromethyl)quinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157301-81-0 | |

| Record name | 4-Chloro-7-(trifluoromethyl)quinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.